4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,6-trimethoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-12(19)16-14(20-2)10-15(17(21-3)18(16)22-4)23-11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYBSHDIYZVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OCC2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Transformational Chemistry of 4 Benzyloxy 2 ,3 ,6 Trimethoxyacetophenone
Reactions Involving the Acetophenone (B1666503) Carbonyl Group
The carbonyl group of the acetophenone moiety is a primary site for nucleophilic attack and condensation reactions. However, its reactivity is significantly modulated by the presence of two ortho-substituents (2'- and 6'-methoxy groups), which create considerable steric hindrance around the carbonyl carbon and the adjacent methyl group's α-hydrogens.
The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.
Aldol (B89426) and Claisen-Schmidt Condensations : These reactions involve the addition of the enolate to an aldehyde or ketone. nih.govmasterorganicchemistry.comwikipedia.org The Claisen-Schmidt condensation, specifically the reaction with a non-enolizable aromatic aldehyde, is a common route to synthesize chalcones. nih.govtaylorandfrancis.comwikipedia.org For 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone, reaction with an aromatic aldehyde under basic conditions would be expected to yield a highly substituted chalcone (B49325) derivative. However, the steric hindrance from the flanking methoxy (B1213986) groups may necessitate more forcing reaction conditions (e.g., higher temperatures or stronger bases) compared to less substituted acetophenones. nih.govgordon.edu
Table 1: Representative Claisen-Schmidt Condensation
Click to view data
| Reactant A | Reactant B (Example) | Product Type | Expected Product Structure |
|---|---|---|---|
| This compound | Benzaldehyde | Chalcone | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Nitrobenzaldehyde | Chalcone | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
The carbonyl and methyl groups of the acetyl moiety can undergo various reduction and oxidation reactions.
Reduction : The carbonyl group can be readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This transformation is typically efficient and chemoselective, leaving the ether linkages and the aromatic ring intact.
Oxidation : As a methyl ketone, the acetyl group is susceptible to specific oxidative transformations.
Haloform Reaction : Treatment with a halogen (e.g., iodine) in the presence of a strong base (e.g., NaOH) will convert the acetyl group into a carboxylate, releasing iodoform (B1672029) as a yellow precipitate. ylikonet.griitk.ac.inwikipedia.org This reaction serves as a classic chemical test for methyl ketones and provides a route to the corresponding benzoic acid derivative. stackexchange.comncert.nic.in
Baeyer-Villiger Oxidation : This reaction employs a peroxyacid (like m-CPBA or trifluoroperacetic acid) to oxidize the ketone to an ester. ucla.eduwikipedia.org The migratory aptitude of the substituents determines the product. For acetophenones, the aryl group typically migrates in preference to the methyl group. The electron-donating nature of the benzyloxy and trimethoxy substituents on the aromatic ring would strongly favor its migration, leading to the formation of a phenyl acetate (B1210297) derivative. researchgate.netresearchgate.net
Table 2: Reduction and Oxidation of the Acetyl Group
Click to view data
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄, Methanol | Secondary Alcohol |
| Haloform Reaction | I₂, NaOH(aq) | Carboxylic Acid (as carboxylate salt) |
| Baeyer-Villiger Oxidation | m-CPBA or TFPAA | Ester (Aryl Acetate) |
Reactions Involving the Benzyloxy Ether Moiety
The benzyloxy group serves as a common protecting group for phenols, and its selective removal is a key synthetic operation.
Several methods are available for debenzylation, with the choice depending on the presence of other functional groups in the molecule. organic-chemistry.org
Catalytic Hydrogenolysis : This is one of the mildest and most common methods, involving hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). tandfonline.com This reaction cleaves the carbon-oxygen bond to yield the free phenol (B47542) and toluene (B28343) as a byproduct. researchgate.net It is generally compatible with other functional groups present in the molecule, such as methoxy ethers and the ketone, although the ketone may be reduced under more vigorous conditions. nacatsoc.org
Lewis Acid-Mediated Cleavage : Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective for cleaving benzyl (B1604629) ethers, often at low temperatures. atlanchimpharma.com However, these reagents can also cleave the methyl ethers of the methoxy groups, requiring careful control of reaction conditions for selectivity. organic-chemistry.org The use of a non-Lewis-basic cation scavenger, such as pentamethylbenzene, can improve yields and prevent side reactions like Friedel-Crafts benzylation of the electron-rich ring. researchgate.net
Oxidative Cleavage : Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly under photoirradiation, can selectively cleave benzyl ethers in molecules where reductive or strongly acidic conditions are not tolerated. nih.govacs.org
Table 3: Comparison of Debenzylation Methods
Click to view data
| Method | Typical Reagents | Conditions | Selectivity Considerations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Highly selective for benzyl ether over methyl ether. May reduce carbonyl or other sensitive groups under harsh conditions. |
| Lewis Acid Cleavage | BCl₃ or BBr₃ | Low temperature (e.g., -78 °C to 0 °C) in CH₂Cl₂ | Can cleave methyl ethers if not carefully controlled. Cation scavengers recommended to prevent side reactions. researchgate.net |
| Oxidative Cleavage | DDQ, with or without visible light | Room temperature in an inert solvent | Useful when reductive methods are incompatible. Offers an orthogonal deprotection strategy. nih.govacs.org |
Transforming the benzyloxy group into a different aryl ether is typically achieved through a two-step sequence rather than a direct transetherification.
Deprotection : The benzyl group is first removed using one of the methods described in section 3.2.1 to generate the free phenol.
Re-etherification : The resulting phenol is then O-alkylated or O-arylated. A common method is the Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., K₂CO₃, NaH) and reacted with an appropriate alkyl or aryl halide (e.g., ethyl iodide, 4-nitrofluorobenzene) to form the new ether linkage. organic-chemistry.org
This sequence provides a versatile route to a wide array of different aryl ethers, starting from the common benzyloxy-protected intermediate.
Reactions Involving the Trimethoxyaryl Ring System
The aromatic ring of this compound is highly substituted, leaving only the 5'-position available for substitution. The reactivity at this site is governed by the cumulative electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS) : The benzyloxy group and the three methoxy groups are all powerful electron-donating groups, which strongly activate the aromatic ring towards electrophilic attack. libretexts.org They are all ortho, para-directors. organicchemistrytutor.comlibretexts.orgyoutube.com The acetyl group is an electron-withdrawing, deactivating group and a meta-director. youtube.com
The directing effects converge to make the C-5' position highly activated and the sole site of reaction:
The 5'-position is ortho to the activating 4'-benzyloxy and 6'-methoxy groups.
It is para to the activating 3'-methoxy group.
It is meta to the deactivating 1'-acetyl group and the activating 2'-methoxy group.
The combined influence of three powerful ortho/para-directing activating groups overwhelmingly favors electrophilic substitution at the C-5' position. chemistrytalk.orglibretexts.orguomustansiriyah.edu.iq Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed readily at this site, likely under mild conditions due to the high nucleophilicity of the ring. byjus.commsu.edu
Table 4: Potential Electrophilic Aromatic Substitution Reactions at C-5'
Click to view data
| Reaction | Typical Reagents | Electrophile | Expected Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5'-Nitro-4'-(benzyloxy)-2',3',6'-trimethoxyacetophenone |
| Bromination | Br₂, FeBr₃ or NBS | Br⁺ | 5'-Bromo-4'-(benzyloxy)-2',3',6'-trimethoxyacetophenone |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 5'-Acetyl-4'-(benzyloxy)-2',3',6'-trimethoxyacetophenone |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5'-Sulfo-4'-(benzyloxy)-2',3',6'-trimethoxyacetophenone |
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is a consequence of the cumulative electron-donating effects of the benzyloxy group at the 4'-position and the three methoxy groups at the 2', 3', and 6'-positions. These groups increase the electron density of the aromatic ring, making it a more potent nucleophile.
The directing influence of these substituents governs the regioselectivity of EAS reactions. The alkoxy groups (benzyloxy and methoxy) are powerful ortho-, para-directing activators. Conversely, the acetyl group at the 1'-position is a deactivating, meta-directing group. In the case of this compound, the 2', 3', 4', and 6' positions are already substituted. The only available position for substitution is the 5'-position. This position is ortho to the strongly activating 4'-(benzyloxy) and 6'-methoxy groups, and meta to the deactivating acetyl group, making it the overwhelmingly favored site for electrophilic attack.
Common electrophilic aromatic substitution reactions, such as nitration and halogenation, are expected to proceed readily at the 5'-position. However, the high electron density of the ring can sometimes lead to side reactions or require careful control of reaction conditions to avoid over-reaction or undesired transformations, such as ipso-substitution, where an existing substituent is replaced by the incoming electrophile. researchgate.net
Nitration:
Nitration of highly activated aromatic systems can typically be achieved under mild conditions. The introduction of a nitro (-NO₂) group at the 5'-position would yield 4'-(Benzyloxy)-5'-nitro-2',3',6'-trimethoxyacetophenone.
| Reagent/Conditions | Electrophile | Product |
| HNO₃ / H₂SO₄ (catalytic) | NO₂⁺ (Nitronium ion) | 4'-(Benzyloxy)-5'-nitro-2',3',6'-trimethoxyacetophenone |
Halogenation:
Halogenation, such as bromination or chlorination, is also anticipated to occur selectively at the 5'-position. Due to the activated nature of the substrate, these reactions can often proceed even in the absence of a strong Lewis acid catalyst. mt.com
| Reagent/Conditions | Electrophile | Product |
| Br₂ in CH₃COOH | Br⁺ (polarized Br₂) | 5'-Bromo-4'-(benzyloxy)-2',3',6'-trimethoxyacetophenone |
| SO₂Cl₂ | Cl⁺ | 5'-Chloro-4'-(benzyloxy)-2',3',6'-trimethoxyacetophenone |
Modifications of Methoxy Groups (e.g., Demethylation)
The methoxy groups of this compound can be cleaved to the corresponding hydroxyl groups through demethylation. This transformation is significant in the synthesis of polyhydroxylated acetophenones, which are common substructures in natural products. The selective cleavage of one or more methoxy groups in the presence of others and the benzyloxy group is a key challenge and depends heavily on the chosen reagent and reaction conditions.
A variety of reagents are known to effect the demethylation of aryl methyl ethers, including strong protic acids (HBr, HI), Lewis acids (BBr₃, AlCl₃), and nucleophilic agents like thiolates. wikipedia.orgcommonorganicchemistry.com The reactivity of a specific methoxy group is influenced by its position relative to other functional groups. Methoxy groups ortho to a carbonyl, such as the 2'- and 6'-methoxy groups in the target molecule, are often more susceptible to cleavage due to chelation effects with certain Lewis acid reagents. google.com
Boron tribromide (BBr₃) is a particularly effective and widely used reagent for the cleavage of aryl methyl ethers and can often be employed at low temperatures. wikipedia.org Other Lewis acids, such as aluminum chloride, can also be utilized. google.com
It is also important to consider the reactivity of the benzyloxy group under demethylating conditions. While generally more stable than methyl ethers to some reagents, the benzyl C-O bond can also be cleaved. Studies have shown that reagents like magnesium iodide can selectively cleave benzyl ethers in the presence of methyl ethers, a factor that must be considered when planning a synthetic strategy involving this compound. nih.gov
Common Demethylation Reactions:
| Reagent/Conditions | Selectivity/Remarks | Potential Product(s) |
| BBr₃ in CH₂Cl₂ | Potent, non-selective demethylating agent. May cleave all methoxy and the benzyloxy group. | 4',5'-Dihydroxy-2',3',6'-trimethoxyacetophenone (partial) up to 2',3',4',6'-Tetrahydroxyacetophenone (full) |
| AlCl₃ in acetonitrile | Can show selectivity for ortho-methoxy groups. | 4'-(Benzyloxy)-2'-hydroxy-3',6'-dimethoxyacetophenone and/or 4'-(Benzyloxy)-6'-hydroxy-2',3'-dimethoxyacetophenone |
| HBr in acetic acid | Harsh conditions, generally non-selective. | Polyhydroxylated acetophenones |
| Magnesium Iodide (MgI₂) | Reported to selectively cleave benzyl ethers over methyl ethers. nih.gov | 4'-Hydroxy-2',3',6'-trimethoxyacetophenone |
| Sodium ethanethiolate (NaSEt) in DMF | Strong nucleophilic conditions. | Polyhydroxylated acetophenones |
Iv. Derivatization and Analog Development from 4 Benzyloxy 2 ,3 ,6 Trimethoxyacetophenone
Synthesis of Chalcone (B49325) Derivatives via Condensation Reactions
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant synthetic intermediates. ijarsct.co.in The primary method for synthesizing chalcones from 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with an aromatic aldehyde. scispace.comtaylorandfrancis.com
In a typical procedure, this compound is treated with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). ijarsct.co.inscialert.net The base abstracts an α-hydrogen from the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone. scispace.commdpi.com The reaction is often carried out at room temperature or with gentle heating. scialert.netnih.gov
General Reaction Scheme for Chalcone Synthesis:
The Claisen-Schmidt condensation offers a straightforward pathway to a vast library of chalcone analogues by varying the structure of the aromatic aldehyde. nih.govresearchgate.net By reacting this compound with different aldehydes, a wide range of substituents can be introduced onto one of the aromatic rings of the resulting chalcone. This structural diversity is crucial for tuning the electronic and steric properties of the final molecule.
Substituents on the aldehyde can range from simple alkyl and alkoxy groups to halogens, nitro groups, and even complex heterocyclic moieties. researchgate.nettandfonline.com This versatility allows for the systematic exploration of structure-activity relationships in various applications. For instance, chalcones bearing electron-donating or electron-withdrawing groups, or those incorporating heterocyclic rings like pyridine (B92270) or quinoline, have been synthesized to create compounds with tailored properties. researchgate.net
Below is an interactive table showcasing a hypothetical set of chalcone derivatives synthesized from this compound, illustrating the structural diversity achievable.
| Aldehyde Reactant | Resulting Chalcone Name | Key Structural Feature |
| Benzaldehyde | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-phenylprop-2-en-1-one | Unsubstituted Phenyl Ring B |
| 4-Chlorobenzaldehyde | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Chloro-substituted Ring B |
| 4-Methoxybenzaldehyde | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Methoxy-substituted Ring B |
| 4-Nitrobenzaldehyde | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro-substituted Ring B |
| 2-Pyridinecarboxaldehyde | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Pyridinyl Heterocyclic Ring B |
| 3-Formylchromone | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-oxo-4H-chromen-3-yl)prop-2-en-1-one | Chromone Heterocyclic Ring B |
The Claisen-Schmidt condensation typically results in the formation of the trans (E) isomer of the chalcone as the major product. mdpi.com This stereoselectivity is driven by thermodynamics; the trans configuration, where the two bulky aromatic rings are on opposite sides of the C=C double bond, is sterically less hindered and therefore more stable than the corresponding cis (Z) isomer. mdpi.comresearchgate.net The reaction mechanism involves an intermediate that can exist in equilibrium, but the subsequent elimination of water to form the double bond preferentially leads to the more stable E-isomer. researchgate.net The presence of the E isomer is often confirmed by proton NMR spectroscopy, where the vinyl protons exhibit a large coupling constant (typically 12-18 Hz), characteristic of a trans relationship.
While the E-isomer is predominant, the Z-isomer can sometimes be formed, and the ratio of isomers can be influenced by reaction conditions such as temperature, solvent, and the specific catalyst used. In some cases, photochemical isomerization can be employed to convert the E-isomer to the Z-isomer if desired.
Preparation of Heterocyclic Compounds Incorporating the Acetophenone Moiety
The chalcones derived from this compound are not merely final products but are highly versatile intermediates for the synthesis of a plethora of heterocyclic compounds. manipal.edu The α,β-unsaturated carbonyl system within the chalcone scaffold contains two electrophilic centers, making it susceptible to reactions with various binucleophiles, leading to the formation of five- and six-membered rings. researchgate.net
Chalcones are well-established precursors for flavonoids, a major class of naturally occurring oxygen-containing heterocycles. researchgate.net Specifically, 2'-hydroxychalcones are key intermediates for the synthesis of flavones and chromanones (flavanones).
Flavone (B191248) Synthesis: Flavones can be synthesized from the corresponding chalcones through oxidative cyclization. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium. nih.gov Another established method involves reacting the chalcone with a catalyst like selenium dioxide or iodine in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). biomedres.usbiomedres.us
Chromanone (Flavanone) Synthesis: The synthesis of chromanones (specifically flavanones, which are 2-phenylchroman-4-ones) from 2'-hydroxychalcones involves an intramolecular cyclization. This reaction is typically catalyzed by acid or base. nih.govresearchgate.net The base-catalyzed cyclization is a biomimetic approach that mimics the action of the chalcone isomerase enzyme in nature. nih.gov This intramolecular Michael addition leads to the formation of the six-membered heterocyclic ring characteristic of the flavanone (B1672756) core.
The reactive α,β-unsaturated carbonyl moiety of chalcones makes them excellent substrates for synthesizing a wide variety of nitrogen and sulfur-containing heterocycles through condensation and cycloaddition reactions. wisdomlib.orgresearchgate.net
Nitrogen Heterocycles:
Pyrazolines: Reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (like phenylhydrazine) in a suitable solvent such as ethanol or acetic acid yields pyrazoline derivatives. researchgate.netresearchgate.net This reaction proceeds via the condensation of hydrazine with the carbonyl group, followed by an intramolecular Michael addition.
Pyrimidines: Six-membered pyrimidine (B1678525) rings can be constructed by reacting chalcones with reagents like urea (B33335) or thiourea (B124793) under basic conditions. Guanidine hydrochloride is another common reagent used for this transformation.
Isoxazoles: Condensation of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of isoxazole (B147169) derivatives.
Sulfur Heterocycles:
Thiazines: The reaction between a chalcone and thiourea in an ethanolic alkali solution can yield 1,3-thiazine derivatives.
Thiophenes: While less common directly from simple chalcones, highly substituted thiophenes can be synthesized using chalcones as starting materials in multi-step sequences or via specific reagents like Lawesson's reagent under appropriate conditions.
The following table provides examples of heterocyclic scaffolds that can be synthesized from chalcone derivatives.
| Heterocycle Class | Key Reagent(s) | Resulting Scaffold |
| Oxygen Heterocycles | ||
| Flavone | I₂/DMSO or H₂O₂/Base (from 2'-OH chalcone) | 2-Phenylchromen-4-one |
| Chromanone (Flavanone) | Acid or Base (from 2'-OH chalcone) | 2-Phenylchroman-4-one |
| Nitrogen Heterocycles | ||
| Pyrazoline | Hydrazine Hydrate (NH₂NH₂·H₂O) | Dihydropyrazole ring |
| Pyrimidine | Urea (NH₂CONH₂) | Dihydropyrimidine ring |
| Isoxazole | Hydroxylamine (NH₂OH·HCl) | Dihydroisoxazole ring |
| Sulfur Heterocycles | ||
| Thiazine | Thiourea (NH₂CSNH₂) | Dihydro-1,3-thiazine ring |
Design and Synthesis of Advanced Scaffolds
Beyond the synthesis of common five- and six-membered heterocycles, this compound and its derivatives can be employed to construct more complex and advanced molecular scaffolds. These efforts are often driven by the search for novel molecular architectures in drug discovery and materials science. mdpi.comnih.gov
The development of advanced scaffolds can involve several strategies:
Multi-component Reactions: Utilizing the acetophenone or its derived chalcone in one-pot, multi-component reactions to rapidly build molecular complexity.
Tandem Reactions: Designing reaction sequences where the formation of an initial derivative, like a chalcone, is immediately followed by a cyclization or rearrangement to form a polycyclic system.
Diversity-Oriented Synthesis (DOS): Using the acetophenone as a central building block to generate a library of structurally diverse and complex molecules. mdpi.com This can involve skeletal rearrangements or the introduction of unique ring systems.
Hybrid Molecules: Linking the acetophenone or its chalcone derivative to other known bioactive scaffolds (e.g., triazoles, coumarins) to create hybrid molecules with potentially synergistic or novel properties. nih.gov
For example, researchers have explored the synthesis of rearranged acetophenone derivatives possessing unique spiro skeletons or unusual polycyclic cores, demonstrating the potential to move from a simple aromatic ketone to highly complex, three-dimensional structures. researchgate.net These advanced scaffolds are often inspired by natural products and represent a frontier in synthetic organic chemistry.
Incorporation into Polyketide-like Structures
Polyketides are a large and structurally diverse class of natural products, many of which are biosynthesized from acetate (B1210297) units. Flavonoids and isoflavonoids are specific classes of polyketide natural products that exhibit a wide range of biological activities. A common synthetic route to these structures involves the initial formation of a chalcone.
Chalcones are considered precursors to flavonoids and are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. orientjchem.orgufms.brnih.gov The resulting chalcone can then undergo oxidative cyclization to form the characteristic flavone core. core.ac.uk
While this synthetic strategy is well-established for a wide variety of substituted acetophenones, a review of the scientific literature indicates that specific examples utilizing this compound as the starting material for chalcone or flavonoid synthesis have not been reported. However, based on established chemical principles, it is plausible that this compound could react with various benzaldehydes to produce highly substituted chalcones, which would serve as precursors to novel polyketide-like flavonoid structures.
The theoretical reaction pathway is illustrated below:
Table 1: Hypothetical Claisen-Schmidt Condensation to Form a Polyketide-like Precursor
| Reactant 1 | Reactant 2 | Catalyst | Hypothetical Product (Chalcone) | Subsequent Product (Flavonoid) |
| This compound | Substituted Benzaldehyde | Base (e.g., KOH/NaOH) | 1-(4'-(Benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(aryl)prop-2-en-1-one | 2-Aryl-5,7,8-trimethoxy-6-(benzyloxy)chromen-4-one |
This table represents a theoretical pathway, as specific examples with the named acetophenone are not documented in current literature.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds by modifying a central core structure or replacing specific functional groups, respectively. beilstein-journals.orgdundee.ac.uk These techniques aim to discover novel chemotypes with improved potency, selectivity, pharmacokinetic properties, or to circumvent existing patents. dundee.ac.uknih.gov
Scaffold Hopping involves replacing the central molecular framework of a known active compound with a structurally different core, while maintaining the original orientation of key functional groups responsible for biological activity. dundee.ac.ukresearchgate.net For this compound, the substituted acetophenone core could theoretically be replaced by various heterocyclic or carbocyclic scaffolds that maintain a similar spatial arrangement of the benzyloxy and acetyl groups. This strategy could lead to the discovery of entirely new classes of compounds with potentially different physical and biological properties. bohrium.com
Bioisosteric Replacement focuses on substituting specific atoms or groups within a molecule with other fragments that possess similar physical or chemical properties, with the goal of retaining or improving biological activity. beilstein-journals.org This can be used to address issues such as metabolic instability or poor solubility. For the title compound, several bioisosteric replacements could be envisioned to fine-tune its properties. For instance, the methoxy (B1213986) groups could be replaced with other small electron-donating groups, or the phenyl ring of the benzyloxy group could be substituted with a bioisosteric heterocycle like pyridine to alter solubility and metabolic stability.
A review of published research did not yield specific examples of scaffold hopping or bioisosteric replacement studies originating from the this compound scaffold. The following table provides a conceptual illustration of potential bioisosteric replacements that could be explored in future research.
Table 2: Conceptual Bioisosteric Replacements for this compound
| Original Functional Group | Location on Scaffold | Potential Bioisostere(s) | Rationale for Replacement |
| Methoxy (-OCH₃) | C2', C3', C6' | -OH, -NH₂, -F, -CH₃, -SH | Modulate hydrogen bonding capacity, polarity, and metabolic stability. |
| Acetyl (-COCH₃) | C1' | -CN, -CO₂H, Oxadiazole ring | Alter electrophilicity, polarity, and potential for hydrogen bonding. |
| Phenyl (in Benzyloxy) | C4' side chain | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Improve solubility, alter metabolic profile, and explore novel interactions with biological targets. |
| Benzene (B151609) Ring (Core) | Core Scaffold | Bicyclic systems, Heterocycles | (Scaffold Hop) Fundamentally alter the core structure while maintaining substituent vectors. |
This table is for illustrative purposes and represents theoretical applications of bioisosteric replacement principles to the specified compound.
V. Theoretical and Computational Studies of 4 Benzyloxy 2 ,3 ,6 Trimethoxyacetophenone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. These calculations are typically performed using methods like Density Functional Theory (DFT), which provides a balance between accuracy and computational cost.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone, the HOMO is expected to be localized primarily on the electron-rich trimethoxy-substituted benzene (B151609) ring and the benzyloxy group, while the LUMO is likely centered on the acetophenone (B1666503) moiety, particularly the π* orbital of the carbonyl group. This distribution facilitates intramolecular charge transfer upon electronic excitation. aip.org
An Electrostatic Potential Map (MESP) provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It maps the electrostatic potential felt by a positive test charge, allowing for the identification of electron-rich and electron-poor regions. ucla.eduyoutube.com In an MESP of this compound, the following features would be anticipated:
Negative Potential (Red/Yellow): Regions of high electron density, typically found around electronegative atoms. The carbonyl oxygen and the oxygens of the three methoxy (B1213986) groups and the benzyloxy group would be the most electron-rich sites, making them susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, usually associated with hydrogen atoms and electron-deficient carbons. The carbonyl carbon, being adjacent to a highly electronegative oxygen, would exhibit a significant partial positive charge, marking it as a prime site for nucleophilic attack. studyraid.comacs.org
Neutral Potential (Green): Areas with balanced charge distribution, such as the hydrocarbon portions of the benzene rings.
| Feature | Predicted Location on this compound | Chemical Implication |
| HOMO | Electron-rich aromatic ring and ether oxygen atoms | Region most likely to donate electrons in a reaction |
| LUMO | Acetyl group (C=O π* orbital) | Region most likely to accept electrons in a reaction |
| Negative Electrostatic Potential | Carbonyl oxygen, methoxy oxygens, benzyloxy oxygen | Sites for electrophilic attack and hydrogen bonding |
| Positive Electrostatic Potential | Carbonyl carbon, aromatic protons | Site for nucleophilic attack |
Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of compounds. frontiersin.org
NMR Spectroscopy: DFT calculations can predict the 1H and 13C chemical shifts with a high degree of accuracy. github.ionih.gov For accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged shifts over the low-energy conformers. researchgate.net For this compound, predictions would show distinct signals for the acetyl methyl group (a singlet), the benzyloxy methylene (B1212753) protons, and the various aromatic and methoxy protons. A notable computational finding in related compounds is that methoxy groups forced into an "out-of-plane" conformation due to steric hindrance can exhibit atypical 13C NMR chemical shifts, appearing further downfield (around 62 ppm) compared to typical aromatic methoxy groups (around 56 ppm). researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, yielding a theoretical infrared (IR) spectrum. nih.gov This predicted spectrum can be compared with experimental data to confirm structural assignments. The most prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group. The exact frequency of this band is sensitive to the electronic effects of the substituents on the aromatic ring. aip.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculations reveal the energies of electronic transitions and their corresponding oscillator strengths. The UV-Vis spectrum of this compound is expected to be dominated by two main types of transitions: a strong π→π* transition associated with the aromatic systems at a shorter wavelength and a weaker n→π* transition involving the non-bonding electrons of the carbonyl oxygen at a longer wavelength. aip.orgstudyraid.com The extensive substitution on the benzene ring is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. scholaris.ca
| Spectroscopy Type | Predicted Key Feature | Influencing Factors |
| ¹³C NMR | Atypical downfield shift for sterically hindered methoxy groups | Conformational orientation of methoxy groups relative to the aromatic ring |
| IR | Strong C=O stretching vibration | Electronic effects of ring substituents, conjugation |
| UV-Vis | π→π* and n→π* transitions | Conjugation between the carbonyl group and the aromatic ring |
Conformational Analysis and Molecular Dynamics Simulations
The presence of multiple single bonds in this compound allows for significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them. lumenlearning.comuci.edu
Ar-C(O) bond: Rotation around the bond connecting the aromatic ring to the acetyl group. Steric hindrance from the two ortho-methoxy groups would likely force the acetyl group out of the plane of the benzene ring to minimize repulsion. This twisting affects the degree of conjugation between the carbonyl group and the ring.
O-CH₃ bonds: Rotation of the methyl groups of the three methoxy substituents.
Ar-O and O-CH₂ bonds: Rotation within the benzyloxy group. Studies on similar benzyl (B1604629) systems show that these rotational barriers can be significant due to the effects of electronic delocalization. researchgate.net
Computational methods can map the potential energy surface as a function of these dihedral angles to locate energy minima (stable conformers) and transition states (rotational barriers). biomedres.usnih.gov The global minimum energy conformation would represent the most populated structure at equilibrium.
| Rotatable Bond | Description | Expected Conformational Influence |
| Aryl–C(O) (Acetyl) | Rotation of the acetyl group relative to the trimethoxy-substituted ring | Steric clash with ortho-methoxy groups likely leads to a non-planar (twisted) conformation. |
| Aryl–O (Methoxy) | Rotation of the methoxy groups | Interplay between steric hindrance and electronic effects determines the preferred orientation. |
| O–CH₂ (Benzyloxy) | Rotation of the benzyl group relative to the ether oxygen | Influences the overall shape and accessibility of the molecule's surface. |
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. rsc.orgnih.gov Molecular Dynamics (MD) simulations, which model the movement of atoms over time, are particularly useful for studying these effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), one can observe how solvent-solute interactions influence the conformational landscape.
For this compound, a polar molecule, the choice of solvent is expected to be significant.
Polar Solvents (e.g., water, methanol): These solvents would stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding (with the carbonyl and ether oxygens).
Nonpolar Solvents (e.g., hexane): In these environments, intramolecular interactions would play a more dominant role in determining the preferred conformation, potentially favoring more compact structures.
MD simulations can reveal not only the most stable conformations in a given solvent but also the dynamics of transitions between different conformational states. nih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. mdpi.com
For this compound, a key reaction would be nucleophilic addition to the carbonyl carbon. A well-studied example in related systems is the reduction of the ketone to an alcohol using a hydride reagent (e.g., from NaBH₄). Computational modeling of this reaction would involve:
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate, corresponding to the formation of a new C-H bond and the breaking of the C=O π-bond. The geometry of the TS would reveal the approach trajectory of the nucleophile.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. The electron-donating methoxy and benzyloxy groups would influence the electrophilicity of the carbonyl carbon and thus affect this barrier. unipi.it
Investigating Stereoselectivity: If the reaction can produce chiral products, computational methods can predict which stereoisomer is favored by comparing the energies of the diastereomeric transition states. unipi.it
Similarly, reactions involving the aromatic rings, such as electrophilic aromatic substitution, could be modeled. The calculations would confirm that the electron-donating substituents strongly activate the trimethoxy-substituted ring towards substitution. DFT calculations have been used to show how substituents on acetophenone derivatives can influence reaction pathways, sometimes leading to bifurcations where a single transition state can lead to two different products. nih.govresearchgate.net
Transition State Analysis for Key Synthetic Transformations
Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves the characterization of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the reaction rate. Density Functional Theory (DFT) is a widely used computational method to locate and characterize these transient structures.
For a molecule like this compound, a key synthetic transformation could be the Friedel-Crafts acylation of a corresponding poly-substituted benzene derivative or the etherification of a phenolic precursor. Computational analysis of such reactions would involve mapping the potential energy surface to identify the transition state structure. For instance, in a hypothetical study of a Williamson ether synthesis to introduce the benzyloxy group, DFT calculations could be employed to model the SN2 reaction between the phenoxide and benzyl bromide. The transition state would feature an elongated carbon-bromine bond and a partially formed carbon-oxygen bond.
The calculated activation energies and thermodynamic parameters provide a quantitative measure of the reaction's feasibility. Lower activation energies indicate a faster reaction rate. Computational studies can also reveal the influence of substituents on the activation barrier. For example, the electron-donating methoxy groups on the acetophenone ring would be expected to influence the nucleophilicity of a precursor phenol (B47542), a factor that can be quantified through transition state analysis.
Below is a hypothetical interactive data table illustrating the kind of data that could be generated from a DFT study on a key synthetic step for this compound.
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| O-alkylation of 2',3',6'-trimethoxy-4'-hydroxyacetophenone | B3LYP | 6-31G(d,p) | 18.5 | -12.3 |
| Friedel-Crafts Acylation | M06-2X | def2-TZVP | 25.2 | -8.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain.
Catalyst-Substrate Interactions in Catalytic Reactions
Many synthetic routes to complex molecules like this compound rely on catalysis. Computational chemistry is a powerful tool for understanding how catalysts interact with substrates to lower the activation energy of a reaction. These studies can elucidate the binding mode of the substrate to the catalyst's active site and identify the key intermolecular interactions responsible for catalysis.
Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are often used to model catalyst-substrate complexes. For instance, if a phase-transfer catalyst were used in the synthesis of the benzyloxy ether, computational modeling could reveal how the catalyst encapsulates the reacting anion, facilitating its transport between phases. The model would show the non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the substrate within the catalyst's binding pocket.
The binding energy between the catalyst and the substrate is a key parameter that can be calculated. A stronger binding energy often correlates with more effective catalysis, although an optimal balance is required to allow for product release. Computational studies can also predict how modifications to the catalyst's structure would affect its interaction with the substrate, thereby enabling the rational design of more efficient catalysts.
The following interactive data table presents hypothetical data from a computational study on the interaction of a precursor to this compound with a hypothetical catalyst.
| Catalyst | Substrate | Computational Method | Binding Energy (kcal/mol) | Key Interactions |
| Tetra-n-butylammonium bromide | 2',3',6'-trimethoxy-4'-hydroxyphenoxide | DFT/B3LYP | -8.2 | Electrostatic, van der Waals |
| Lewis Acid (AlCl3) | Acetyl Chloride | DFT/M06-2X | -15.7 | Covalent character in Al-O bond |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain.
Vi. Biological Activities and Mechanistic Investigations of 4 Benzyloxy 2 ,3 ,6 Trimethoxyacetophenone and Its Analogs Excluding Clinical Human Trial Data
In Vitro Cellular Activity Studies
In vitro studies on compounds structurally related to 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone have primarily focused on their anti-inflammatory and antiproliferative potential.
Analogs of this compound, such as benzylideneacetophenone derivatives, have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial BV2 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. The suppression of NO production by these analogs suggests a potential anti-inflammatory mechanism.
The anti-inflammatory effects of acetophenone (B1666503) analogs are often linked to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. For instance, benzylideneacetophenone derivatives have demonstrated the ability to suppress the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced microglial cells. researchgate.net The enzymes iNOS and COX-2 are critical mediators of inflammation, responsible for the production of nitric oxide and prostaglandins, respectively. By inhibiting the expression of these enzymes, these compounds can effectively reduce the inflammatory response.
In Vivo Studies in Preclinical Models (Non-Human)
Preclinical studies using animal models have provided further evidence for the anti-inflammatory properties of acetophenone analogs.
Several acetophenone derivatives have been evaluated in rodent models of inflammation. For example, certain acetophenones isolated from natural sources have demonstrated significant anti-inflammatory activity in the carrageenan-induced mouse paw edema test, a widely used model for acute inflammation. nih.gov Furthermore, benzylideneacetophenone derivatives have shown efficacy in in vivo inflammation models, confirming the anti-inflammatory effects observed in cell-based assays. researchgate.net Another analog, 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone, effectively inhibited the development of edema and histological changes in the skin of UVB-irradiated mice and in a carrageenan-induced air pouch model. nih.gov
There is currently no publicly available research detailing the investigation of this compound or its close analogs in xenograft or other specific disease models. Xenograft models, which involve the transplantation of human tumor cells into immunocompromised animals, are a standard tool in preclinical cancer research to evaluate the efficacy of new therapeutic agents. reactionbiology.comaltogenlabs.comnih.govnih.govcriver.com The absence of such studies for this particular compound indicates a gap in the understanding of its potential in vivo anticancer activity.
Viii. Applications in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The strategic placement of functional groups on 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone makes it an ideal starting material for synthesizing more elaborate molecules, particularly those with biological relevance.
Precursor to Natural Product Analogues (e.g., Flavonoids, Chalcones)
This acetophenone (B1666503) is a key precursor in the synthesis of chalcones and flavonoids, which are important classes of naturally occurring compounds with a wide range of biological activities. nih.gov
The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. wisdomlib.org In this context, this compound can react with various substituted benzaldehydes to yield a diverse library of chalcone (B49325) derivatives. researchgate.netresearchgate.nettaylorandfrancis.com The α,β-unsaturated ketone moiety in chalcones is a crucial feature responsible for many of their pharmacological properties. jocpr.comijpsjournal.com
These synthesized chalcones can then undergo oxidative cyclization to form the characteristic flavone (B191248) core. innovareacademics.in The benzyloxy group serves as a protecting group for the 4'-hydroxyl functionality, which can be selectively removed in a later synthetic step to yield the final flavonoid product. This strategy allows for the synthesis of polyhydroxylated flavonoids, which are often potent antioxidants and possess other significant biological activities. researchgate.net The reaction pathway provides a reliable method for accessing complex natural product analogues. nih.govresearchgate.net
Interactive Table: Synthesis of Chalcones via Claisen-Schmidt Condensation
| Acetophenone Reactant | Aldehyde Reactant | Base Catalyst | Product (Chalcone) |
| This compound | Benzaldehyde | NaOH or KOH | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde | NaOH or KOH | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
| This compound | 4-(Dimethylamino)benzaldehyde | NaOH or KOH | (E)-1-(4'-(benzyloxy)-2',3',6'-trimethoxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |
Intermediate in Medicinal Chemistry Programs (excluding clinical)
In the realm of medicinal chemistry, this compound is a valuable intermediate for generating novel compounds for drug discovery programs. lookchem.com The chalcone and flavonoid scaffolds derived from this acetophenone are considered "privileged structures" due to their ability to interact with a multitude of biological targets. ijpsjournal.com
Researchers utilize this compound to create libraries of derivatives that can be screened for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govbiointerfaceresearch.com The benzyloxy group offers a handle for modification; for instance, its removal reveals a phenol (B47542) that can be further functionalized to explore structure-activity relationships (SAR). nih.gov The trimethoxy substitution pattern is also significant, as it is found in numerous bioactive natural products and can influence the molecule's conformation, solubility, and electronic properties, thereby affecting its interaction with biological targets. biointerfaceresearch.com The development of synthetic derivatives from this starting material is a key strategy in the preclinical search for more potent and selective therapeutic agents. nih.gov
Functional Materials and Supramolecular Chemistry
Beyond its role in synthesizing discrete molecules, the structural attributes of this compound lend themselves to the creation of advanced materials with tailored properties.
Ligand Design for Metal Complexes
The acetophenone moiety, with its carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) groups, can act as a multidentate ligand for coordinating with various metal ions. rsc.orgorientjchem.orginternationaljournalcorner.com The formation of stable metal complexes is a cornerstone of coordination chemistry, with applications in catalysis, sensing, and materials science. scispace.comwikipedia.org
Derivatives of this compound, such as Schiff bases formed by condensation of the ketone with primary amines, can create highly stable and versatile chelating ligands. journalijcar.org The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the electron-donating methoxy groups and the benzyloxy substituent. The steric bulk of the benzyloxy group can also influence the geometry and coordination environment of the metal center, which is crucial for controlling the reactivity and selectivity in catalytic applications. rsc.org
Interactive Table: Potential Coordination Sites for Metal Complexes
| Functional Group | Atom | Potential Coordination Mode |
| Carbonyl | Oxygen | η¹-O-bonded (sigma) |
| Carbonyl | Carbon, Oxygen | η²-C,O-bonded (pi) |
| Methoxy | Oxygen | η¹-O-bonded (sigma) |
| Aromatic Rings | Pi-system | η⁶-coordination |
Scaffold for Polymer and Dendrimer Synthesis
The structure of this compound is suitable for use as a core molecule or a repeating unit in the synthesis of polymers and dendrimers. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them attractive for applications in drug delivery and nanotechnology. mdpi.comnih.govresearchgate.net
Ix. Advanced Analytical Methodologies for Research on 4 Benzyloxy 2 ,3 ,6 Trimethoxyacetophenone
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and exploring the structural features of the molecule through fragmentation analysis.
In mass spectrometry, the molecule is ionized and then breaks apart into characteristic fragment ions. Analyzing these fragments helps to piece together the original structure. For 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone, several key fragmentation pathways would be expected under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID).
A primary and highly characteristic fragmentation event would be the cleavage of the benzylic ether bond. This can happen in two ways:
Formation of the Tropylium (B1234903) Ion: A stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 is a very common fragment for compounds containing a benzyl group.
Formation of a Phenolic Ion: Loss of a neutral toluene (B28343) molecule or benzyl radical would result in an ion corresponding to the remaining substituted acetophenone (B1666503) structure.
Other significant fragmentations would involve the methoxy (B1213986) and acetyl groups, including the loss of methyl radicals (•CH₃) from the methoxy groups and the characteristic loss of an acetyl radical (•COCH₃) or a neutral ketene (B1206846) (CH₂=C=O) molecule.
Table 1: Predicted Key Fragmentation Patterns for this compound
| Fragment Ion/Neutral Loss | Description | Significance |
|---|---|---|
| [M - C₇H₇]⁺ | Loss of a benzyl radical | Confirms the presence of the benzyloxy group. |
| [C₇H₇]⁺ (m/z 91) | Formation of the tropylium ion | A strong indicator of a benzyl moiety. |
| [M - CH₃]⁺ | Loss of a methyl radical | Indicates the presence of methoxy groups. |
| [M - COCH₃]⁺ | Loss of the acetyl group | Confirms the acetophenone core structure. |
This table is based on established fragmentation principles for the functional groups present in the molecule, as specific experimental data is not available.
HRMS provides mass measurements with very high precision (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to the theoretically calculated mass, the chemical formula can be confirmed. This is crucial for distinguishing between isomers and confirming the identity of a newly synthesized or isolated compound.
Table 2: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄O₅ |
| Molar Mass ( g/mol ) | 392.44 |
The accurate mass measurement would need to match the theoretical exact mass to four or five decimal places to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule, providing detailed information about the carbon-hydrogen framework.
A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required to assign all proton and carbon signals and establish connectivity within the this compound structure.
¹H NMR: Would show distinct signals for each type of proton. This includes a singlet for the acetyl group's methyl protons, singlets for the three non-equivalent methoxy groups, a singlet for the benzylic (CH₂) protons, and multiplets for the protons on the two aromatic rings.
¹³C NMR: Would reveal signals for each unique carbon atom, including the carbonyl carbon, carbons of the aromatic rings, methoxy carbons, the benzylic carbon, and the acetyl methyl carbon.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent atoms). It would be used to confirm the proton-proton connectivities within the benzyloxy group's phenyl ring and to identify the single, isolated proton on the highly substituted acetophenone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the carbon signals based on their known proton attachments.
Table 3: Predicted Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| HSQC | -CH₃ (acetyl) ↔ C (acetyl) | Assigns the acetyl carbons. |
| -OCH₃ ↔ C (methoxy) | Assigns the methoxy carbons. | |
| -CH₂- (benzyl) ↔ C (benzyl) | Assigns the benzylic carbon. | |
| Aromatic H ↔ Aromatic C | Assigns protonated aromatic carbons. | |
| HMBC | -CH₂- (benzyl) ↔ C4' | Confirms the attachment point of the benzyloxy group. |
| -OCH₃ ↔ Aromatic C | Confirms the positions of the three methoxy groups. |
This table outlines the expected correlations required to assemble the molecular structure; specific chemical shifts are dependent on experimental conditions.
For this compound, the primary challenge is confirming the regiochemistry—the specific placement of the four substituents on the acetophenone aromatic ring. The HMBC experiment is the most definitive tool for this purpose. For instance, observing a three-bond correlation from the lone aromatic proton (H5') to the carbons at the 4' and 6' positions would confirm its location between those substituents. Similarly, correlations from the methoxy protons to their neighboring carbons would lock in their positions. As the molecule is achiral, it has no stereocenters, and therefore stereochemical analysis is not applicable.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide valuable information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for this compound would be expected to show characteristic absorption bands confirming its key functional groups.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone (C=O) | Stretch | ~1670-1690 |
| Aromatic C=C | Stretch | ~1580-1600 and ~1450-1500 |
| Ether (Ar-O-C) | Asymmetric Stretch | ~1200-1275 |
| Aliphatic C-H | Stretch | ~2850-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system of the substituted acetophenone ring acts as a chromophore. The presence of the carbonyl group and the oxygen-containing substituents (benzyloxy, methoxy) would be expected to produce strong π → π* transitions at shorter wavelengths and a weaker n → π* transition from the carbonyl group at a longer wavelength. The exact absorption maxima (λ_max) would be sensitive to the solvent used.
Advanced Analytical Methodologies for Research on this compound
A Note on the Data: Extensive searches of scientific literature and chemical databases did not yield experimental spectroscopic or crystallographic data for the specific compound this compound. The information presented herein is therefore based on theoretical calculations and predictive models derived from established principles of analytical chemistry and data from structurally analogous compounds. This article serves as a scientifically informed projection of the analytical characteristics of the target molecule.
The structural elucidation and detailed characterization of complex organic molecules such as this compound rely on a suite of advanced analytical techniques. Among these, spectroscopic and crystallographic methods are paramount for providing insights into the molecule's functional groups, electronic environment, and three-dimensional arrangement in the solid state.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its key structural features.
The most prominent band is expected to be the carbonyl (C=O) stretch of the acetophenone moiety. Due to conjugation with the aromatic ring, this absorption is typically observed in the range of 1685-1665 cm⁻¹. The precise position is influenced by the electronic effects of the substituents on the phenyl ring. The electron-donating methoxy groups and the benzyloxy group are expected to slightly lower this frequency.
The presence of aromatic rings (both the substituted phenyl ring of the acetophenone and the phenyl ring of the benzyl group) will give rise to C=C stretching vibrations in the region of 1600-1450 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene (B1212753) groups will appear in the 2950-2850 cm⁻¹ range.
The ether linkages (C-O-C) from the four methoxy groups and the benzyloxy group will produce characteristic stretching bands in the fingerprint region, typically between 1260-1000 cm⁻¹. Aromatic ethers usually show a strong, sharp band for the aryl-O stretch around 1250 cm⁻¹ and a band for the alkyl-O stretch.
Predicted Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl (CH₃) & Methylene (CH₂) |
| 1680-1660 | C=O stretch | Aryl ketone |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1200 | Aryl-O stretch | Aryl ether |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The chromophores in this compound are the substituted benzene (B151609) ring and the carbonyl group, which together form a conjugated system.
Two primary types of electronic transitions are expected for this molecule: π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands. For substituted acetophenones, these bands are generally observed in the 240-280 nm range. The extensive substitution on the phenyl ring with auxochromic groups (methoxy and benzyloxy) is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength.
The n → π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. These transitions are of lower energy and are symmetry-forbidden, resulting in a much weaker absorption band, typically appearing at longer wavelengths (around 300-330 nm). This band is often observed as a shoulder on the more intense π → π* band.
Predicted UV-Visible Absorption Maxima for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~260-290 nm | High | π → π* | Substituted Benzoyl |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no experimental crystal structure for this compound has been reported, theoretical modeling allows for the prediction of its solid-state conformation, including bond lengths, angles, and intermolecular interactions.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to perform a geometry optimization of the molecule, providing theoretical values for its structural parameters. The bond lengths and angles are expected to be within the typical ranges for similar organic compounds. For instance, the C=O bond of the ketone is predicted to be around 1.22 Å. The C-C bonds within the aromatic rings will be approximately 1.39-1.41 Å, indicative of their aromatic character.
Predicted Key Bond Lengths for this compound
| Bond | Predicted Length (Å) |
|---|---|
| C=O | 1.22 |
| C-C (Aromatic) | 1.39 - 1.41 |
| C(aryl)-C(acetyl) | 1.50 |
| C(aryl)-O | 1.36 |
Predicted Key Bond Angles for this compound
| Angle | Predicted Angle (°) |
|---|---|
| C-C(O)-C | 118 |
| C-O-C (ether) | 117 |
Predicted Key Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
|---|---|
| C(aryl)-C(aryl)-C(acetyl)=O | 15 - 30 |
The way molecules of this compound arrange themselves in a crystal lattice is governed by intermolecular forces. Due to the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by weaker interactions.
Van der Waals forces will be significant due to the large surface area of the molecule. Dipole-dipole interactions arising from the polar carbonyl and ether groups will also play a role in the molecular arrangement. Furthermore, C-H···O interactions, where a hydrogen atom on a methyl or aromatic group interacts with an oxygen atom of a neighboring molecule, are expected to be prevalent and contribute to the stability of the crystal lattice.
X. Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
While the direct synthesis of 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone is not extensively documented in current literature, its structural complexity invites the exploration of innovative and efficient synthetic strategies. Future research is likely to focus on overcoming the challenges associated with the regioselective introduction of multiple substituents on the aromatic ring.
A plausible retrosynthetic analysis suggests that the target molecule could be assembled from a polysubstituted benzene (B151609) precursor. One potential forward synthesis approach could involve a multi-step sequence beginning with a suitable starting material, such as 1,3,5-trimethoxybenzene. This could be followed by regioselective formylation or acylation, subsequent functional group transformations to introduce the additional methoxy (B1213986) group, and finally, benzylation of a hydroxyl group.
Key reactions that could be optimized for novel pathways include:
Friedel-Crafts Acylation: The direct acylation of a pre-functionalized benzene ring with acetyl chloride in the presence of a Lewis acid is a fundamental approach. samipubco.com However, the directing effects of the existing methoxy and potential benzyloxy groups would need to be carefully considered to achieve the desired substitution pattern. The presence of multiple activating groups could lead to a mixture of products, necessitating the development of highly selective catalytic systems.
Williamson Ether Synthesis: The introduction of the benzyloxy group would likely proceed via a Williamson ether synthesis, reacting a precursor phenol (B47542) with benzyl (B1604629) bromide or a related benzylating agent in the presence of a base. pkusz.edu.cn The efficiency and selectivity of this reaction on a sterically hindered and electronically rich phenol will be a key area for optimization.
Directed Ortho-Metalation (DoM): This strategy could offer a powerful tool for the regioselective functionalization of the aromatic ring. By using a directing group, it is possible to introduce substituents at specific positions that might be inaccessible through classical electrophilic aromatic substitution.
Discovery of Undiscovered Biological Activities through High-Throughput Screening (excluding clinical)
The diverse biological activities reported for various acetophenone (B1666503) derivatives suggest that this compound could possess untapped pharmacological potential. taylorfrancis.comasm.org High-throughput screening (HTS) presents a powerful methodology for rapidly assessing the bioactivity of this compound against a vast array of biological targets. samipubco.comnih.gov
Future HTS campaigns could focus on several key areas:
Antimicrobial Activity: Substituted acetophenones have demonstrated activity against various microbial pathogens. researchgate.net Screening this compound against a broad panel of bacteria and fungi could reveal novel antimicrobial leads.
Enzyme Inhibition: The structural motifs present in the target molecule, such as the aromatic ketone and ether linkages, are found in many enzyme inhibitors. HTS assays against key enzyme classes, such as kinases, proteases, and oxidoreductases, could identify novel inhibitory activities.
Receptor Binding: Screening for binding affinity to a wide range of G-protein coupled receptors (GPCRs) and other cell surface receptors could uncover new pharmacological probes.
The results from HTS can provide initial "hits" that can then be further investigated through more detailed biological and mechanistic studies.
| Screening Approach | Potential Biological Targets | Rationale |
| Cell-based assays | Cancer cell lines, microbial cultures | To identify cytotoxic or growth-inhibitory effects. |
| Enzyme-based assays | Kinases, proteases, oxidoreductases | To discover novel enzyme inhibitors. |
| Receptor binding assays | G-protein coupled receptors (GPCRs) | To find new receptor ligands. |
Computational Design of Advanced Derivatives with Tuned Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. studyraid.com These in silico methods can be leveraged to design advanced derivatives of this compound with finely tuned physicochemical and biological properties.
Future computational studies are expected to involve:
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. researchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent derivatives.
Molecular Docking: If a specific biological target is identified through screening, molecular docking can be employed to predict the binding mode and affinity of this compound and its derivatives within the target's active site. studyraid.com This information can guide the rational design of modifications to enhance binding and selectivity.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for novel scaffolds that fit the pharmacophore.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early identification and filtering of compounds with potentially unfavorable pharmacokinetic or toxicological profiles.
Through these computational approaches, it will be possible to rationally design next-generation molecules with improved efficacy, selectivity, and drug-like properties.
Integration with Combinatorial Chemistry and Automated Synthesis
Combinatorial chemistry, coupled with automated synthesis platforms, has revolutionized the process of generating large libraries of compounds for screening and optimization. nih.govnih.gov The core scaffold of this compound is well-suited for integration into such workflows, enabling the rapid creation of a diverse range of analogues.
Future directions in this area include:
Solid-Phase Synthesis: Developing a solid-phase synthesis route for the acetophenone scaffold would facilitate the purification and handling of intermediates and final products, making it amenable to automation.
Parallel Synthesis: Utilizing automated parallel synthesizers, a library of derivatives could be generated by systematically varying the substituents on the aromatic ring and the benzyloxy group. For example, different benzyl halides or a variety of acylating agents could be employed.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can be integrated into automated systems for library synthesis. whiterose.ac.uk This approach can lead to higher yields, improved purity, and enhanced safety.
The integration of these technologies will accelerate the Design-Make-Test-Analyze (DMTA) cycle, enabling a more efficient exploration of the chemical space around the this compound scaffold.
| Technology | Application to Target Compound | Potential Advantages |
| Solid-Phase Synthesis | Attachment of the acetophenone core to a resin for library generation. | Simplified purification and automation. |
| Parallel Synthesis | Systematic variation of substituents on the aromatic ring and benzyloxy group. | Rapid generation of a diverse library of analogues. |
| Flow Chemistry | Continuous production of the core scaffold or its derivatives. | Enhanced reaction control, scalability, and safety. |
Investigation of Environmental and Biological Degradation Pathways (excluding safety/toxicity)
Understanding the environmental fate and metabolic pathways of a chemical compound is crucial for assessing its persistence and potential for bioaccumulation. For this compound, future research should focus on elucidating its degradation in both environmental and biological systems, with a specific exclusion of safety and toxicity assessments.
Key areas of investigation include:
Microbial Degradation: Studies on the microbial metabolism of simpler acetophenones have shown that degradation can proceed through a Baeyer-Villiger oxidation to form a phenyl acetate (B1210297) intermediate, which is then hydrolyzed. nih.govnih.gov It is plausible that a similar pathway could be involved in the degradation of this compound by soil and water microorganisms. Identifying the specific microbial consortia and enzymes involved would be a primary research goal.
Metabolic Pathways in Biological Systems: In a biological context, the metabolism of this compound is likely to involve Phase I and Phase II reactions. Phase I reactions could include O-dealkylation of the methoxy groups, hydroxylation of the aromatic ring, or cleavage of the benzyl ether. oup.comjove.com The resulting metabolites would then likely undergo Phase II conjugation reactions to facilitate excretion.
Photodegradation: The presence of the aromatic rings and the carbonyl group suggests that this compound may be susceptible to photodegradation in the presence of sunlight. Investigating its photochemical stability and identifying the resulting photoproducts would be important for understanding its environmental persistence.
By elucidating these degradation pathways, a more complete picture of the lifecycle of this compound can be obtained.
| Degradation Type | Potential Pathway | Key Intermediates/Products |
| Microbial | Baeyer-Villiger oxidation followed by hydrolysis. | Phenyl acetate analogue, substituted phenols. |
| Biological (Metabolic) | O-dealkylation, hydroxylation, ether cleavage. | Demethylated, hydroxylated, and debenzylated metabolites. |
| Photochemical | Photodegradation in the presence of light. | Various photoproducts resulting from bond cleavage and rearrangement. |
Q & A
Q. What are the standard synthetic routes for 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone?
The compound is typically synthesized via base-mediated condensation reactions. A common method involves reacting a substituted acetophenone derivative (e.g., 2',3',6'-trimethoxyacetophenone) with benzyl bromide or benzyl chloride under alkaline conditions (e.g., KOH in methanol) to introduce the benzyloxy group at the 4' position. Reaction optimization often includes monitoring pH, temperature (room temperature to 60°C), and stoichiometric ratios . For example, NaH in THF has been used to deprotonate phenolic hydroxyl groups, facilitating benzylation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns. Methoxy groups appear as singlet peaks near δ 3.8–4.0 ppm, while benzyloxy protons resonate at δ 4.9–5.1 ppm. Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) for resolution .
- HPLC-MS : Validates purity and molecular weight, with ESI-MS often showing [M+H]+ or [M+Na]+ adducts.
- Melting Point and IR : Confirm physical consistency and functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Q. What are the key safety considerations for handling this compound?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the benzyloxy group.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H302 hazard classification) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis side reactions) or phase-transfer catalysts may enhance benzylation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks, such as incomplete deprotection of methoxy groups .
Q. How do researchers resolve spectral contradictions in structural elucidation?
Overlapping signals in NMR (e.g., methoxy and benzyloxy groups) are addressed via:
- Isotopic Labeling : Deuterated analogs to simplify splitting patterns.
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .
Q. What strategies are used to study the biological activity of this compound?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, oxidases) using fluorescence-based assays. For example, chalcone derivatives (structurally related) are tested for anti-inflammatory activity via COX-2 inhibition .
- SAR Studies : Modify the benzyloxy or methoxy groups to assess impact on bioactivity. For instance, replacing benzyloxy with a hydroxyl group enhances solubility but may reduce membrane permeability .
Q. How are conflicting data on synthetic yields or biological results reconciled?
- Meta-Analysis : Compare reaction conditions across studies. For example, yields may vary due to differences in benzyl halide reactivity (bromide vs. chloride) or base strength (KOH vs. NaH) .
- Reproducibility Protocols : Standardize parameters (e.g., solvent purity, drying methods) to minimize batch-to-batch variability.
Methodological Tables
Table 1. Key Synthetic Parameters and Yields
| Condition | Yield (%) | Reference |
|---|---|---|
| KOH/MeOH, 24h, RT | 65–70 | |
| NaH/THF, 0°C, 4h | 82–85 | |
| Phase-transfer catalyst | 75–78 |
Table 2. NMR Data for Structural Confirmation
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| OCH₃ (2',3',6') | 3.75–3.95 | Singlet |
| Benzyloxy CH₂ | 5.02 | Singlet |
| Acetophenone CO | 2.60 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
